

An In-depth Technical Guide to a Key Heterocyclic Amine

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Compound of Interest

Compound Name: *4-methyl-2-amino-N-(2-pyridyl)aniline*

Cat. No.: *B8509605*

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To the Esteemed Researcher,

The initial request for a technical guide on "**4-methyl-2-amino-N-(2-pyridyl)aniline**" did not yield a specific CAS number or substantial technical data in publicly available scientific databases. This suggests that the compound is not widely cataloged or may be a novel chemical entity.

In the spirit of providing a valuable and technically robust resource, this guide has been re-focused on a closely related and well-documented compound of significant scientific interest: 2-Amino-4-methylpyridine. This molecule, also known as 4-methyl-2-aminopyridine or 2-amino-4-picoline, shares structural motifs with the originally requested compound and is a critical building block in medicinal chemistry, most notably as a potent inhibitor of inducible nitric oxide synthase (iNOS).

This guide will now proceed to deliver an in-depth technical overview of 2-Amino-4-methylpyridine, adhering to the rigorous scientific and formatting standards initially requested.

A Comprehensive Technical Guide to 2-Amino-4-methylpyridine (CAS No. 695-34-1)

Introduction and Core Compound Identification

2-Amino-4-methylpyridine is a heterocyclic amine that has garnered significant attention in the fields of medicinal chemistry and drug development. Its strategic importance lies in its utility as a versatile synthetic intermediate and its intrinsic biological activities.^[1] This guide provides a detailed exploration of its chemical and physical properties, synthesis methodologies, safety considerations, and its prominent role as a modulator of nitric oxide synthase.

The compound is unequivocally identified by the Chemical Abstracts Service (CAS) number 695-34-1.^{[2][3]}

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 2-Amino-4-methylpyridine is fundamental to its application in research and development.

Table 1: Key Physicochemical Properties of 2-Amino-4-methylpyridine

Property	Value	Source(s)
CAS Number	695-34-1	[2][3][4]
Molecular Formula	C ₆ H ₈ N ₂	[2][3]
Molecular Weight	108.14 g/mol	[2][3][4]
IUPAC Name	4-methylpyridin-2-amine	[3][5]
Synonyms	2-Amino-4-picoline, 4-Methyl-2-pyridinamine	[3][4]
Appearance	Light yellow to beige to brown flakes or crystalline powder	[6]
Melting Point	96-99 °C	[4][7]
Boiling Point	230 °C	[4][7]
Solubility	Freely soluble in water, DMF, and lower alcohols.	[4]
InChI Key	ORLGLBZRQYOWNA-UHFFFAOYSA-N	[3][4]

The structural integrity of 2-Amino-4-methylpyridine is routinely confirmed through various spectroscopic techniques. The characteristic spectral data are indispensable for quality control and reaction monitoring.

- ¹H NMR: Proton NMR spectra provide distinct signals for the aromatic protons and the methyl group, allowing for unambiguous structural confirmation.[8]
- ¹³C NMR: The carbon spectrum reveals the unique carbon environments within the pyridine ring and the methyl substituent.[8]
- Infrared (IR) Spectroscopy: IR analysis shows characteristic absorption bands corresponding to N-H stretching of the amino group, C-H stretching of the methyl and aromatic moieties, and C=C/C=N stretching of the pyridine ring.[9]

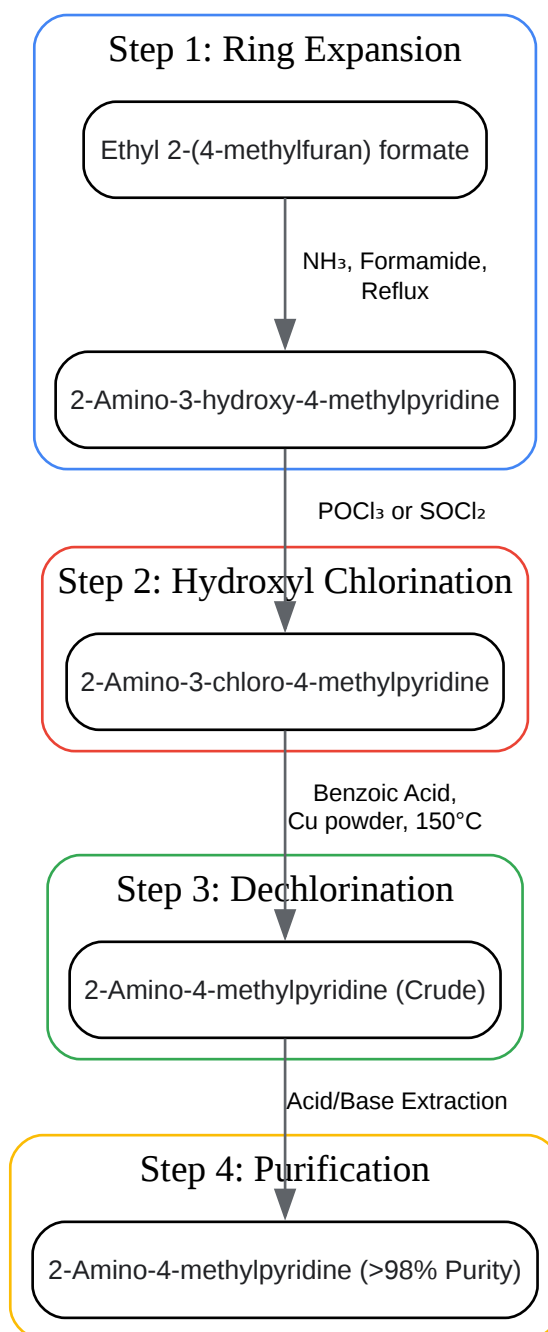
- Mass Spectrometry (MS): The mass spectrum typically exhibits a prominent molecular ion peak corresponding to the compound's molecular weight.[3]

Synthesis Methodologies

The synthesis of 2-Amino-4-methylpyridine can be approached through several strategic pathways. The choice of method often depends on the desired scale, available starting materials, and purity requirements. A common and effective laboratory-scale synthesis involves a multi-step process starting from readily available precursors.[10][11]

Representative Synthetic Pathway

A patented method highlights a robust synthesis route that avoids byproducts that are difficult to separate, such as 2,6-diamino-4-methylpyridine.[10] This pathway involves the key steps of ring expansion, chlorination, and subsequent dechlorination.



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Figure 1. A generalized synthetic workflow for 2-Amino-4-methylpyridine.

Detailed Experimental Protocol: Dechlorination Step

The following protocol is a representative example of the dechlorination step, a critical phase in the synthesis.

- **Reaction Setup:** In a reaction vessel equipped with a mechanical stirrer and a temperature controller, combine 2-amino-3-chloro-4-methylpyridine (1.0 equivalent) and benzoic acid (approximately 2.1 equivalents).[10]
- **Catalyst Addition:** Add a catalytic amount of copper powder to the mixture.
- **Heating:** Heat the reaction mixture to 150 °C with vigorous stirring for 1 hour.[10]
- **Work-up:** After cooling, add the reaction mixture to water. Decolorize the solution, for instance with activated carbon.
- **Precipitation:** Adjust the pH of the filtrate to 9 using a suitable base (e.g., NaOH solution) to precipitate the crude product.[10]
- **Isolation:** Collect the solid product by filtration and dry it to yield the crude 2-Amino-4-methylpyridine.[10]

The causality behind these choices is clear: benzoic acid acts as a proton source, and the copper powder catalyzes the reductive dechlorination. The final basic work-up is essential to deprotonate the product and facilitate its precipitation from the aqueous solution.

Core Application in Drug Development: iNOS Inhibition

A primary driver for the scientific interest in 2-Amino-4-methylpyridine is its role as a potent inhibitor of inducible nitric oxide synthase (iNOS or NOS II).[2][12]

Mechanism of Action

Nitric oxide (NO) is a critical signaling molecule produced by a family of nitric oxide synthase (NOS) enzymes. While the constitutive forms (nNOS and eNOS) produce low levels of NO for physiological functions, the inducible isoform (iNOS) can produce large, sustained amounts of NO in response to inflammatory stimuli.[13] Overproduction of NO by iNOS is implicated in various pathological conditions.

2-Amino-4-methylpyridine acts as a competitive inhibitor of iNOS with respect to the substrate, L-arginine.[12][14] This means it binds to the active site of the enzyme, thereby preventing L-

arginine from binding and being oxidized to produce NO.

Figure 2. Competitive inhibition of iNOS by 2-Amino-4-methylpyridine.

Potency and Selectivity

In vitro studies have demonstrated the high potency of 2-Amino-4-methylpyridine. It inhibited iNOS activity from mouse RAW 264.7 cells with an IC_{50} of 6 nM.[12][14] Its potency against human recombinant iNOS is lower (IC_{50} = 40 nM), and it also shows inhibitory activity against nNOS (IC_{50} = 100 nM) and eNOS (IC_{50} = 100 nM).[12][14] This indicates a degree of selectivity for the inducible isoform, particularly in rodent models.[12]

Therapeutic and Diagnostic Potential

The ability to inhibit iNOS makes 2-Amino-4-methylpyridine and its derivatives valuable tools for research into inflammatory diseases, sepsis, and certain cancers. Furthermore, its core structure is a scaffold for developing more selective iNOS inhibitors.[13] For instance, substitution at the 6-position has been explored to enhance potency and selectivity.[15]

This scaffold has also been utilized in the development of Positron Emission Tomography (PET) tracers for imaging iNOS expression in vivo, which has significant implications for diagnosing and monitoring inflammatory conditions.[13][16]

Safety, Handling, and Storage

As a bioactive chemical, proper handling of 2-Amino-4-methylpyridine is crucial.

Table 2: GHS Hazard Information for 2-Amino-4-methylpyridine

Hazard Statement	Code	Description	Source(s)
Acute Toxicity, Oral	H301	Toxic if swallowed	[3][6]
Acute Toxicity, Dermal	H311	Toxic in contact with skin	[3][6]
Acute Toxicity, Inhalation	H331	Toxic if inhaled	[6]
Organ Damage	H373	May cause damage to organs through prolonged or repeated exposure	[6]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][17]
- Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.[6][18] A NIOSH/MSHA approved respirator is recommended if dust or vapors are generated.[17][19]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6][18]

Storage

Store in a tightly closed container in a dry, well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.[6][18] The compound should be stored under an inert atmosphere.[17]

Conclusion

2-Amino-4-methylpyridine is a compound of considerable scientific and pharmaceutical importance. Its well-defined physicochemical properties, established synthetic routes, and, most notably, its potent inhibitory action on inducible nitric oxide synthase, underscore its value as both a research tool and a foundational scaffold for drug discovery. This guide provides the

necessary technical framework for researchers and drug development professionals to understand and effectively utilize this key heterocyclic amine in their work.

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